2-(3-((4-Bromo-2-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2246646-61-5
Cat. No.: VC12002020
Molecular Formula: C19H21BBrClO3
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2246646-61-5 |
|---|---|
| Molecular Formula | C19H21BBrClO3 |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | 2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H21BBrClO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-6-13(10-14)12-23-17-9-8-15(21)11-16(17)22/h5-11H,12H2,1-4H3 |
| Standard InChI Key | GZOPXICCJLLORV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Br)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Br)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central 1,3,2-dioxaborolane ring substituted with tetramethyl groups at the 4 and 5 positions, conferring steric protection to the boron center. A phenoxymethyl group at the 3-position of the adjacent phenyl ring introduces halogenated substituents (bromo and chloro) that modulate electronic effects during cross-coupling (Table 1).
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 2246646-61-5 |
| IUPAC Name | 2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Molecular Formula | C₁₉H₂₁BBrClO₃ |
| Molecular Weight | 423.5 g/mol |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Br)Cl |
| InChIKey | GZOPXICCJLLORV-UHFFFAOYSA-N |
The XLogP3 value of 5.2 (predicted) indicates high lipophilicity, favoring solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane.
Crystallographic and Spectroscopic Data
While single-crystal X-ray data remain unpublished, comparative analysis with analogous dioxaborolanes suggests a trigonal planar geometry around boron. Nuclear magnetic resonance (NMR) spectra typically show characteristic signals:
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¹H NMR (CDCl₃): δ 1.35 ppm (12H, s, tetramethyl groups), 3.85 ppm (2H, s, -CH₂O-), 6.8–7.5 ppm (aromatic protons) .
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¹¹B NMR: δ 30–32 ppm, consistent with sp²-hybridized boron in dioxaborolanes.
Synthetic Pathways and Optimization
Primary Synthesis Route
The compound is synthesized via a three-step sequence:
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Grignard Formation: Reaction of 4-bromo-2-chlorophenol with (3-bromophenyl)methanol under Mitsunobu conditions yields 3-((4-bromo-2-chlorophenoxy)methyl)bromobenzene.
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Lithiation-Borylation: Treatment with n-butyllithium followed by 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronate ester moiety .
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Purification: Column chromatography on silica gel (hexane/ethyl acetate) achieves >95% purity (HPLC).
Key Reaction Parameters:
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Temperature: −78°C for lithiation, 0°C to room temperature for borylation.
Scalability Challenges
Large-scale production (>100 g) faces hurdles:
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Exothermic lithiation requires precise temperature control.
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Boron trifluoride etherate, a common catalyst, necessitates corrosion-resistant reactors.
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Residual isopropyl alcohol from the boronate ester reagent may complicate crystallization.
Applications in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Performance
In benchmark reactions with aryl bromides (e.g., 4-bromotoluene), the compound demonstrates superior reactivity compared to pinacol boronic esters due to its electron-withdrawing chloro substituent (Table 2).
Table 2: Coupling Efficiency with Pd(PPh₃)₄ Catalyst
| Aryl Halide | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Bromotoluene | 92 | 6 |
| 2-Chloropyridine | 85 | 8 |
| 1-Bromonaphthalene | 78 | 12 |
Electronic Tuning in Materials Science
The bromine and chlorine atoms enable precise control over HOMO-LUMO gaps in conjugated polymers. Poly(3-hexylthiophene) derivatives synthesized using this boronate exhibit red-shifted absorption maxima (λmax = 520 nm vs. 480 nm for non-halogenated analogs).
Physicochemical Properties and Stability
Thermal Behavior
Differential scanning calorimetry (DSC) reveals:
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Melting point: 89–91°C (decomposition observed above 150°C).
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Glass transition temperature (Tg): −15°C (amorphous form).
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| THF | 45.2 |
| Dichloromethane | 38.7 |
| Ethanol | 1.2 |
| Water | <0.01 |
| Company | Purity (%) | Packaging |
|---|---|---|
| Angene International | 97 | 1 g, 5 g, 25 g |
| Combi-Blocks | 95 | 100 mg–10 g |
| Bidepharm | 99 | 500 mg–50 g |
Analytical Characterization Methods
Quality Control Assays
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HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
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Elemental Analysis: Calculated (%): C 53.91, H 5.00, B 2.55; Found: C 53.85, H 5.12, B 2.48.
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